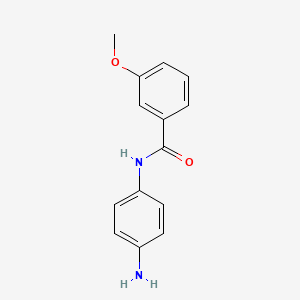

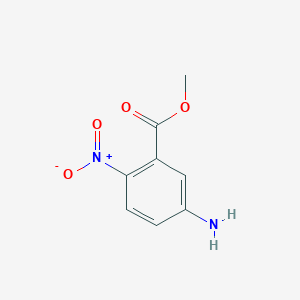

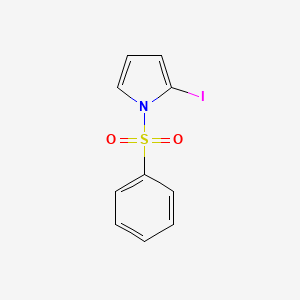

N-(4-aminophenyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-aminophenyl)-3-methoxybenzamide (APMBA) is an important compound in the field of organic chemistry. It is a member of the benzamide family and is used in many scientific research applications. APMBA is a versatile compound that has been used in a variety of research areas, ranging from drug discovery and development to biochemistry and physiology. It is also used in the laboratory for a variety of purposes, including synthesis, analysis, and experimentation.

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Research by Karabulut et al. (2014) on a structurally related compound, N-3-hydroxyphenyl-4-methoxybenzamide, focused on understanding its molecular structure and the influence of intermolecular interactions on its geometry through crystallographic data and DFT calculations. This study offers insights into the compound's crystallization and molecular behavior, which could be relevant for the design and synthesis of related benzamide derivatives (Karabulut et al., 2014).

Antioxidant Activity

A study conducted by Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-3-methoxybenzamide, demonstrating their potential as powerful antioxidants through their free radical scavenging activity. This research underscores the importance of understanding electrochemical behaviors for developing effective antioxidant agents (Jovanović et al., 2020).

Antiviral Properties

The antiviral potential of N-phenylbenzamide derivatives against Enterovirus 71 was investigated by Ji et al. (2013), highlighting a specific derivative's activity at low micromolar concentrations. Although the study focused on a different derivative, it suggests that structurally related compounds like N-(4-aminophenyl)-3-methoxybenzamide could be explored for antiviral applications (Ji et al., 2013).

Synthesis of Isoquinolinones

Li et al. (2019) described a Rh(III)-catalyzed synthesis method for 3-amino-4-arylisoquinolinones using N-methoxybenzamides, demonstrating a novel approach to generating complex molecular architectures. This synthesis route could potentially apply to the creation of derivatives of N-(4-aminophenyl)-3-methoxybenzamide for various research purposes (Li et al., 2019).

Pharmaceutical Properties Improvement

Research by Haydon et al. (2010) on enhancing the pharmaceutical properties of benzamide inhibitors for bacterial cell division protein FtsZ highlights the ongoing efforts to modify benzamide derivatives for improved therapeutic efficacy. Such studies provide a foundation for further modification and improvement of compounds like N-(4-aminophenyl)-3-methoxybenzamide (Haydon et al., 2010).

Propiedades

IUPAC Name |

N-(4-aminophenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBNRULQOPKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B1312923.png)

![Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-](/img/structure/B1312931.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)